molecular formula C14H26N2O2S2 B12543431 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- CAS No. 662167-04-6

2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo-

Cat. No.: B12543431
CAS No.: 662167-04-6
M. Wt: 318.5 g/mol
InChI Key: XLCZYXCFZQOXAR-UHFFFAOYSA-N
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Description

Introduction to 1,3,5-Thiadiazine Heterocycles and Target Compound

Structural Significance of 2H-1,3,5-Thiadiazine-3(4H)-Propanoic Acid Derivatives

The 1,3,5-thiadiazine core is a sulfur- and nitrogen-containing heterocycle with a six-membered ring structure. In the target compound, this scaffold is functionalized at three critical positions:

  • N-3 Position : A propanoic acid group (–CH2CH2COOH) introduces hydrophilicity and potential hydrogen-bonding capacity, which may enhance solubility and interactions with biological targets.
  • N-5 Position : A linear octyl chain (–C8H17) contributes significant lipophilicity, likely improving membrane permeability and pharmacokinetic properties.
  • C-6 Position : A thioxo group (=S) enhances electron delocalization within the ring, potentially stabilizing the molecule and enabling coordination with metal ions or thiol-containing biomolecules.
Table 1: Key Structural Features and Their Implications
Structural Feature Role in Target Compound Biological/Chemical Impact
1,3,5-Thiadiazine core Central pharmacophore Enables π-π stacking and dipole interactions
Propanoic acid substituent Polar functional group Enhances aqueous solubility and target binding
Octyl chain at N-5 Hydrophobic tail Improves lipid bilayer penetration
Thioxo group at C-6 Electron-withdrawing moiety Stabilizes ring conformation and reactivity

The combination of these substituents creates a hybrid molecular architecture that balances hydrophilic and lipophilic properties—a design principle often employed in bioactive compound optimization. For instance, the octyl chain’s length aligns with optimal lipid membrane integration observed in antimicrobial agents, while the thioxo group mirrors motifs in mesoionic compounds known for enhanced cellular uptake.

Historical Context of Thiadiazine-Based Compound Development

The exploration of 1,3,5-thiadiazines began in the mid-20th century, driven by interest in sulfur-containing heterocycles for agricultural and medicinal applications. Key milestones include:

  • 1950s–1970s : Early synthesis methods focused on dithiocarbamate intermediates reacting with aldehydes and amines to form mono- and bis-thiadiazines. These compounds showed preliminary antifungal and antibacterial activity but suffered from cytotoxicity due to unoptimized substituents.
  • 1980s–2000s : Advances in regioselective functionalization enabled precise modification of N-3 and N-5 positions. The introduction of carboxylic acid groups (e.g., propanoic acid) marked a shift toward water-soluble derivatives with improved safety profiles. Concurrently, alkyl chains like the octyl group were explored to modulate lipophilicity for antimicrobial applications.
  • 2010s–Present : Computational studies and structure-activity relationship (SAR) analyses refined synthetic strategies. For example, density functional theory (DFT) calculations elucidated the cyclization mechanisms of thiadiazine intermediates, guiding the design of stable derivatives like the target compound. Modern applications now span agriculture (e.g., dazomet as a soil fumigant) and drug discovery (e.g., antiparasitic agents).

The target compound emerges from this lineage as a purpose-engineered molecule combining historical insights with contemporary SAR principles. Its propanoic acid and octyl-thioxo groups reflect lessons from earlier generations—specifically, the need to balance bioactivity with reduced cytotoxicity through strategic substituent selection.

Properties

CAS No.

662167-04-6

Molecular Formula

C14H26N2O2S2

Molecular Weight

318.5 g/mol

IUPAC Name

3-(5-octyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)propanoic acid

InChI

InChI=1S/C14H26N2O2S2/c1-2-3-4-5-6-7-9-16-11-15(10-8-13(17)18)12-20-14(16)19/h2-12H2,1H3,(H,17,18)

InChI Key

XLCZYXCFZQOXAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CN(CSC1=S)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thioamide with a hydrazine derivative, followed by cyclization to form the thiadiazine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H26N2O2SC_{14}H_{26}N_{2}O_{2}S and a molecular weight of approximately 318.49 g/mol. Its unique structure features a thiadiazine ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. For instance, studies have shown that various synthesized thiadiazine compounds demonstrate antibacterial activity against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .

Table 1: Antimicrobial Efficacy of Thiadiazine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BP. aeruginosa16 µg/mL
Compound CE. coli8 µg/mL

Anticancer Potential

Thiadiazine derivatives have also been screened for anticancer activity. A study highlighted the effectiveness of certain derivatives against various cancer cell lines, including lung (NCI-H460), breast (MCF7), and CNS (SF268) cancer cells . The preliminary results suggest that these compounds may inhibit cancer cell proliferation.

Agricultural Applications

The compound's derivatives are being explored for their potential as agricultural pesticides due to their antifungal properties. Research has shown that specific thiadiazine compounds can inhibit the growth of pathogenic fungi affecting crops. For example, compounds derived from thiadiazines have been tested against Aspergillus species and demonstrated effective antifungal activity .

Synthesis and Testing of Thiadiazine Derivatives

A comprehensive study synthesized a series of thiadiazine derivatives and evaluated their biological activities. The synthesis involved the reaction of thiosemicarbazides with various carbonyl compounds under controlled conditions. The resulting compounds were tested for antimicrobial and anticancer activities, revealing promising results in both areas .

Field Trials for Agricultural Use

Field trials conducted to assess the efficacy of thiadiazine-based fungicides showed a significant reduction in fungal infections in treated crops compared to untreated controls. These trials underline the potential for integrating thiadiazines into sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or disruption of cellular processes.

Comparison with Similar Compounds

Thiadiazine and Pyrimidinone Derivatives

describes heterocyclic compounds with sulfur-containing rings, such as 4i and 4j , which share structural motifs with the target compound. Key differences include:

Feature Target Compound Compound 4i/4j ()
Core Structure 1,3,5-Thiadiazine Pyrimidinone fused with coumarin/tetrazolyl
Substituents Octyl, propanoic acid Coumarin, phenyl, tetrazolyl
Functional Groups Thioxo (S=), carboxylic acid Carbonyl (C=O), tetrazole
Potential Applications Pesticides, enzyme inhibitors Antimicrobial, fluorescent probes

The octyl chain in the target compound likely enhances membrane permeability compared to the aromatic coumarin groups in 4i/4j, which may prioritize photophysical properties .

Propanoic Acid-Containing Pesticides

lists herbicides such as haloxyfop and fluazifop, which share the propanoic acid moiety but differ in core structure:

Feature Target Compound Haloxyfop/Fluazifop ()
Core Structure 1,3,5-Thiadiazine Aryloxyphenoxypropionate
Substituents Octyl, thioxo Trifluoromethylpyridinyl, phenoxy
Mode of Action Unknown (likely enzyme inhibition) ACCase inhibition (lipid biosynthesis)
Application Experimental pesticide Commercial grass herbicides

While both classes include propanoic acid, the thiadiazine-thioxo system in the target compound may target different biochemical pathways compared to the aryloxy groups in haloxyfop .

Key Differentiators and Research Implications

Unique Features of the Target Compound

  • Thioxo Group: May act as a nucleophile or metal-chelating agent, enabling redox activity absent in non-sulfur analogs.
  • Hybrid Structure: Combines a rigid thiadiazine ring with a flexible propanoic acid tail, balancing stability and reactivity .

Biological Activity

The compound 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- is a derivative of the thiadiazine family, known for its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of thiadiazine derivatives typically involves the reaction of thiosemicarbazides with α,β-unsaturated carbonyl compounds. For 2H-1,3,5-thiadiazine derivatives, methods often include cyclization reactions that yield various substitutions at the 3rd and 5th positions of the thiadiazine ring. Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure.

Characterization Data

Technique Observation
NMR (1H) Peaks at δ 4.53 (C-4), δ 4.52 (C-6), δ 3.97 (C-7)
IR Characteristic bands for NH and C=S groups observed

Antimicrobial Activity

The biological activity of 2H-1,3,5-thiadiazine derivatives has been extensively studied. Research indicates that these compounds exhibit significant antimicrobial properties against various bacterial strains.

Case Studies

  • Study on Antibacterial Activity
    • A series of thiadiazine derivatives were tested against Gram-positive and Gram-negative bacteria.
    • The results showed that compounds with lipophilic groups at the 3rd position and polar groups at the 5th position exhibited optimal antimicrobial activity.
    • Inhibition zones were measured using standard agar diffusion methods.
  • Antifungal Activity
    • The compound was also evaluated for antifungal properties against Candida species.
    • Results indicated moderate antifungal activity, suggesting potential for further development as an antifungal agent.

Table: Antimicrobial Activity Results

Compound Bacterial Strain Inhibition Zone (mm)
2H-1,3,5-Thiadiazine Derivative AStaphylococcus aureus (G+)15
2H-1,3,5-Thiadiazine Derivative BEscherichia coli (G-)12
2H-1,3,5-Thiadiazine Derivative CPseudomonas aeruginosa (G-)10

The antimicrobial action of thiadiazines is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the thioxo group enhances reactivity towards nucleophiles in bacterial cells.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing thiadiazine derivatives with high yield and purity?

  • Methodological Answer : Optimize multi-step synthesis by starting with 4-thioalkyl phenol intermediates, followed by cyclization with acetic acid and sodium acetate under reflux (2–3 hours). Purification via recrystallization using CHCl₃/petroleum ether (1:2 v/v) enhances purity . For thiadiazine-propanoic acid derivatives, ensure stoichiometric control of 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid to avoid side reactions .

Q. How can NMR spectroscopy confirm the thiadiazine ring structure and substituent positioning?

  • Methodological Answer : Use 1H^1H-NMR to identify methylene protons adjacent to the thiadiazine sulfur atoms (δ 3.5–4.5 ppm) and 13C^13C-NMR to detect carbonyl carbons (δ 170–180 ppm). For the octyl chain, integrate signals in the δ 0.8–1.6 ppm range and compare with synthetic intermediates to verify regioselectivity .

Q. What analytical techniques are recommended for assessing thioxo group stability?

  • Methodological Answer : Employ FT-IR spectroscopy to monitor the C=S stretching vibration (~1200–1250 cm⁻¹). Thermal gravimetric analysis (TGA) under nitrogen can assess decomposition thresholds, while HPLC-MS tracks degradation products in solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazine-thioxo derivatives?

  • Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Cross-validate results with orthogonal assays (e.g., enzyme inhibition vs. cellular viability). Reanalyze conflicting data using multivariate statistics to identify confounding factors like impurity profiles .

Q. What strategies mitigate challenges in crystallizing thiadiazine-propanoic acid derivatives for X-ray diffraction?

  • Methodological Answer : Use solvent vapor diffusion with acetonitrile/water mixtures to slow crystallization. Introduce co-crystallizing agents (e.g., crown ethers) to stabilize the hydrophobic octyl chain. If crystals remain elusive, employ powder XRD paired with DFT calculations for structural validation .

Q. How does the octyl chain influence the compound’s lipophilicity and membrane permeability?

  • Methodological Answer : Calculate logP values using HPLC retention time correlations or software (e.g., MarvinSketch). Compare experimental permeability via parallel artificial membrane permeability assays (PAMPA) with shorter-chain analogs. Molecular dynamics simulations can model octyl chain interactions in lipid bilayers .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar thiadiazine derivatives?

  • Analysis : Variations arise from differences in reflux duration, catalyst loading (e.g., sodium acetate concentration), or purification methods. For example, extended reflux (>3 hours) may degrade acid-sensitive intermediates, reducing yields . Standardizing reaction monitoring (e.g., TLC at 30-minute intervals) improves reproducibility.

Q. How to interpret conflicting FT-IR spectra for the thioxo group in different solvent systems?

  • Analysis : Solvent polarity affects C=S vibrational frequencies. Compare spectra in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents. Density functional theory (DFT) simulations can model solvent effects and reconcile observed shifts .

Key Recommendations

  • Synthesis : Prioritize anhydrous conditions for cyclization steps to minimize hydrolysis .
  • Characterization : Combine XRD and computational modeling for ambiguous stereochemistry .
  • Biological Assays : Include positive controls (e.g., known enzyme inhibitors) to contextualize activity data .

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